molecular formula C18H14N4S6 B14317701 5,5'-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione) CAS No. 113755-06-9

5,5'-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione)

Cat. No.: B14317701
CAS No.: 113755-06-9
M. Wt: 478.7 g/mol
InChI Key: YPQZMFRGRIUBJI-UHFFFAOYSA-N
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Description

5,5’-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione) is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione) typically involves the reaction of appropriate benzyl-substituted thiadiazole precursors with sulfur sources under controlled conditions. Common reagents used in the synthesis include benzyl chloride, thiourea, and sulfur. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5’-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Thiadiazole derivatives have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound may be explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5,5’-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Generating reactive oxygen species (ROS): Inducing oxidative stress and cell damage.

Comparison with Similar Compounds

Similar Compounds

    5,5’-Disulfanediylbis(1,3,4-thiadiazole-2(3H)-thione): Lacks the benzyl groups but shares the core thiadiazole structure.

    3-Benzyl-1,3,4-thiadiazole-2(3H)-thione: Contains a single thiadiazole ring with a benzyl group.

    1,3,4-Thiadiazole derivatives: A broad class of compounds with varying substituents and biological activities.

Uniqueness

5,5’-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiadiazole derivatives. The presence of benzyl groups and disulfide linkages can influence its reactivity, stability, and interactions with biological targets.

Properties

CAS No.

113755-06-9

Molecular Formula

C18H14N4S6

Molecular Weight

478.7 g/mol

IUPAC Name

3-benzyl-5-[(4-benzyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C18H14N4S6/c23-17-21(11-13-7-3-1-4-8-13)19-15(25-17)27-28-16-20-22(18(24)26-16)12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

YPQZMFRGRIUBJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=S)SC(=N2)SSC3=NN(C(=S)S3)CC4=CC=CC=C4

Origin of Product

United States

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